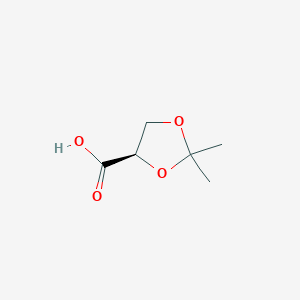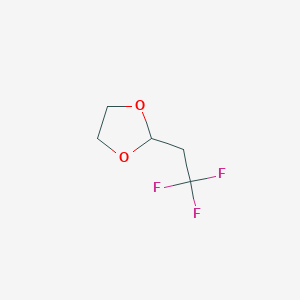
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TFD or trifluoroethyl dioxolane and has a molecular formula of C5H5F3O2. In
作用機序
The mechanism of action of TFD is not fully understood, but it is known to interact with various biomolecules such as proteins, nucleic acids, and lipids. TFD has been shown to induce conformational changes in proteins, which can affect their activity and function. TFD has also been shown to interact with DNA, leading to changes in its structure and stability.
生化学的および生理学的効果
TFD has been shown to have both biochemical and physiological effects. In vitro studies have shown that TFD can inhibit the growth of cancer cells and induce apoptosis. TFD has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In animal studies, TFD has been shown to improve glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
TFD has several advantages for use in lab experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, TFD has some limitations, such as its low solubility in water and some organic solvents. It also has a relatively short half-life in vivo, which can limit its potential applications.
将来の方向性
There are several future directions for research on TFD. One area of interest is its potential use in the development of new materials such as polymers and coatings. TFD could also be further studied for its potential use in lithium-ion batteries and other energy storage systems. Additionally, TFD could be studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of TFD.
Conclusion:
In conclusion, 2-(2,2,2-Trifluoroethyl)-1,3-dioxolane is a chemical compound that has shown great potential in scientific research. Its unique properties and potential applications make it a valuable tool in various fields such as organic synthesis, materials science, and medicine. Further research is needed to fully understand the mechanism of action and potential applications of TFD.
合成法
The synthesis of TFD involves the reaction of 2,2,2-trifluoroethanol with 1,3-dioxolane in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces TFD as a colorless liquid with a boiling point of 75-77°C and a density of 1.331 g/mL.
科学的研究の応用
TFD has been extensively studied for its potential applications in various scientific fields. It has been used as a solvent, reagent, and building block in organic synthesis. TFD has also been used in the development of new materials such as polymers, resins, and coatings. Additionally, TFD has been studied for its potential use in lithium-ion batteries, as it has been shown to improve the performance and stability of the batteries.
特性
CAS番号 |
117971-08-1 |
|---|---|
製品名 |
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane |
分子式 |
C5H7F3O2 |
分子量 |
156.1 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |
InChIキー |
BTFYFEVHCNLYQA-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CC(F)(F)F |
正規SMILES |
C1COC(O1)CC(F)(F)F |
同義語 |
1,3-Dioxolane, 2-(2,2,2-trifluoroethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



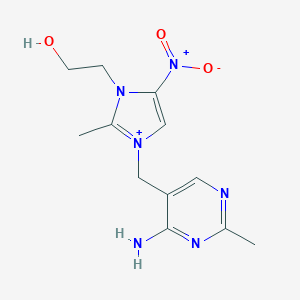
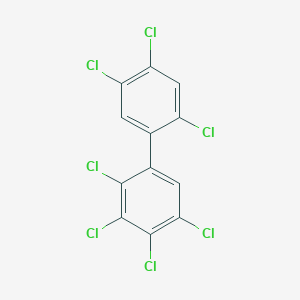
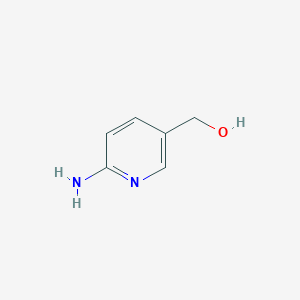
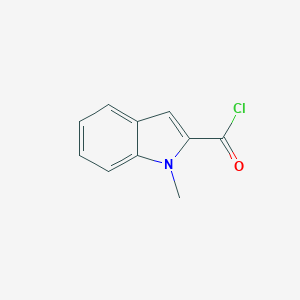
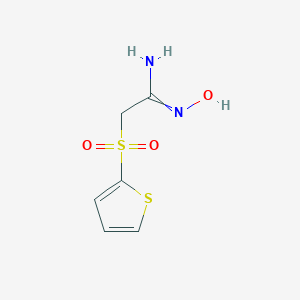
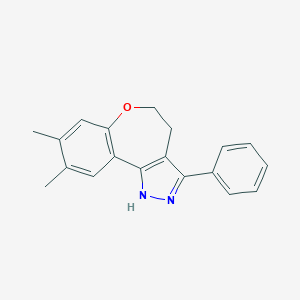
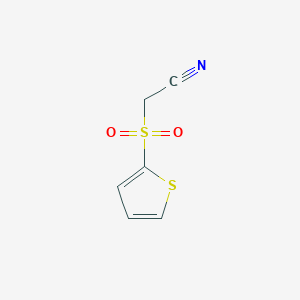
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)
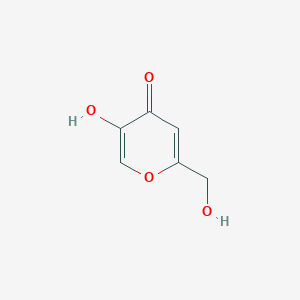
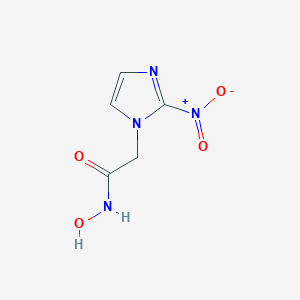
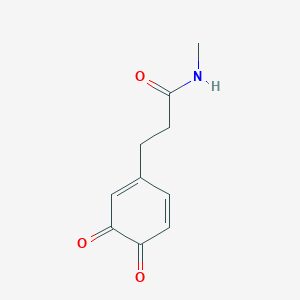
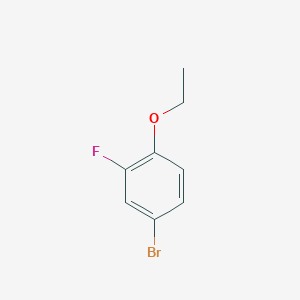
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
